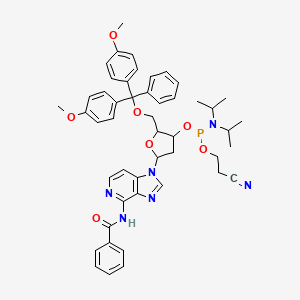
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-ethoxythiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then esterified with methanol in the presence of a strong acid like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4,5-diazido-3-ethoxythiophene-2-carboxylate or 4,5-dithiolate-3-ethoxythiophene-2-carboxylate.
Oxidation: Formation of 4,5-dibromo-3-ethoxythiophene-2-sulfoxide or 4,5-dibromo-3-ethoxythiophene-2-sulfone.
Reduction: Formation of 4,5-dibromo-3-ethoxythiophene-2-methanol.
Applications De Recherche Scientifique
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex thiophene derivatives.
Biology: In the study of thiophene-based compounds’ biological activities, such as antimicrobial and anticancer properties.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
- Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
- Methyl 4,5-dibromo-3-aminothiophene-2-carboxylate
Uniqueness
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C8H8Br2O3S |
|---|---|
Poids moléculaire |
344.02 g/mol |
Nom IUPAC |
methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O3S/c1-3-13-5-4(9)7(10)14-6(5)8(11)12-2/h3H2,1-2H3 |
Clé InChI |
RTMLUDLEWZQFOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


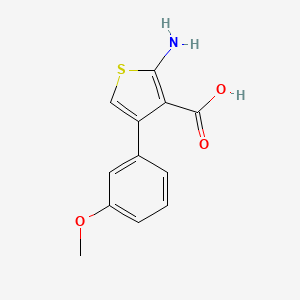
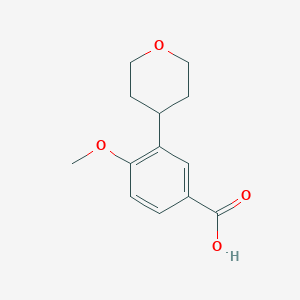
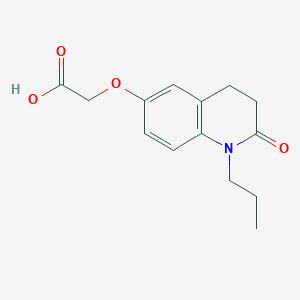
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)
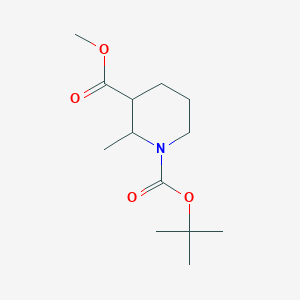
![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)



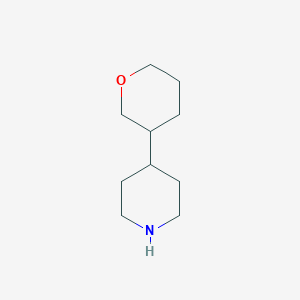
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
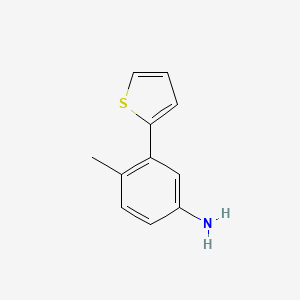
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
